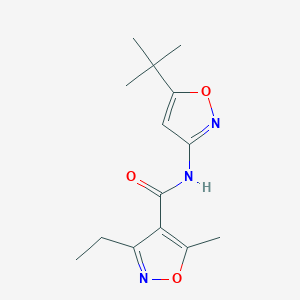![molecular formula C22H20N2O4 B5155760 3-(3,4-dimethoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5155760.png)
3-(3,4-dimethoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dimethoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
科学研究应用
3-(3,4-dimethoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. In agriculture, it has been used as a fungicide and insecticide. In material science, it has been used as a component in the synthesis of various materials, including polymers and liquid crystals.
作用机制
The mechanism of action of 3-(3,4-dimethoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 3-(3,4-dimethoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole exhibits various biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, alleviate pain, and inhibit tumor growth. In plants, it has been shown to exhibit antifungal and insecticidal activities.
实验室实验的优点和局限性
The advantages of using 3-(3,4-dimethoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole in lab experiments include its relatively low cost, high yield, and ease of synthesis. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
The potential applications of 3-(3,4-dimethoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole are vast, and there are several future directions for research in this field. Some of these directions include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Development of new synthetic methods that are more efficient and environmentally friendly.
3. Investigation of the potential applications of this compound in the synthesis of new materials, including liquid crystals and polymers.
4. Development of new formulations of this compound for use in medicine and agriculture.
5. Investigation of the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and pain.
Conclusion:
In conclusion, 3-(3,4-dimethoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential applications of this compound and to develop new synthetic methods and formulations for use in medicine, agriculture, and material science.
合成方法
The synthesis of 3-(3,4-dimethoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole has been reported in the literature using various methods. One of the most commonly used methods is the reaction of 2-naphthol with 3,4-dimethoxybenzaldehyde in the presence of sodium hydroxide, followed by the reaction of the resulting product with hydrazine hydrate and acetic anhydride. This method yields the desired product in good yield and purity.
属性
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-5-(naphthalen-2-yloxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-25-19-10-7-15(11-20(19)26-2)12-21-23-22(28-24-21)14-27-18-9-8-16-5-3-4-6-17(16)13-18/h3-11,13H,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYXVYQNEWBTCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NOC(=N2)COC3=CC4=CC=CC=C4C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethoxyphenyl)methyl]-5-(naphthalen-2-yloxymethyl)-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

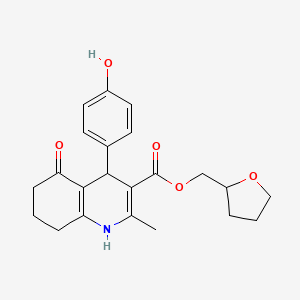
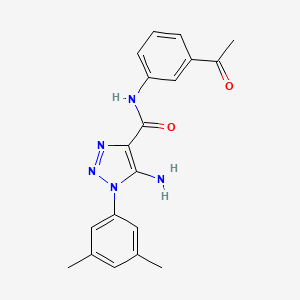
![2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5155696.png)
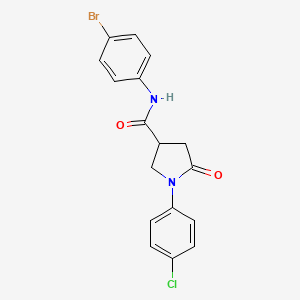
![2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol](/img/structure/B5155718.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5155733.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5155739.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B5155742.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5155747.png)
![4-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B5155751.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5155753.png)
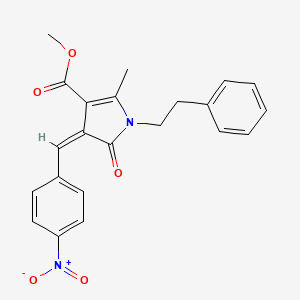
![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5155774.png)
